Cas no 1435954-07-6 (2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine)

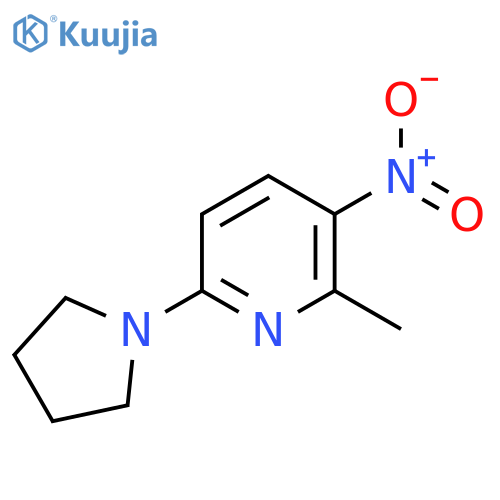

1435954-07-6 structure

商品名:2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine

CAS番号:1435954-07-6

MF:C10H13N3O2

メガワット:207.229121923447

CID:4700337

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-6-(pyrrolidin-1-yl)-3-nitropyridine

- 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine

- Pyridine, 2-methyl-3-nitro-6-(1-pyrrolidinyl)-

- KNYOWGFBSDSDHN-UHFFFAOYSA-N

-

- インチ: 1S/C10H13N3O2/c1-8-9(13(14)15)4-5-10(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3

- InChIKey: KNYOWGFBSDSDHN-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C=CC(=NC=1C)N1CCCC1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 235

- トポロジー分子極性表面積: 62

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM504462-5g |

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine |

1435954-07-6 | 97% | 5g |

$635 | 2023-01-01 | |

| Chemenu | CM504462-1g |

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine |

1435954-07-6 | 97% | 1g |

$214 | 2023-01-01 |

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

1435954-07-6 (2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine) 関連製品

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬